molecular formula C4H4BrNO2 B13509573 3-Bromo-4-isoxazolemethanol CAS No. 111303-37-8

3-Bromo-4-isoxazolemethanol

Cat. No.: B13509573
CAS No.: 111303-37-8
M. Wt: 177.98 g/mol
InChI Key: DWWKSWUMQHEBMZ-UHFFFAOYSA-N
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Description

(3-bromo-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains a five-membered ring with one nitrogen and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1,2-oxazol-4-yl)methanol typically involves the bromination of 1,2-oxazole derivatives. One common method is the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.

Industrial Production Methods

Industrial production of (3-bromo-1,2-oxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1,2-oxazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: The major products include (3-bromo-1,2-oxazol-4-yl)aldehyde and (3-bromo-1,2-oxazol-4-yl)carboxylic acid.

    Reduction: The major product is (1,2-oxazol-4-yl)methanol.

    Substitution: The major products depend on the nucleophile used, such as (3-azido-1,2-oxazol-4-yl)methanol or (3-methoxy-1,2-oxazol-4-yl)methanol.

Scientific Research Applications

(3-bromo-1,2-oxazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-bromo-1,2-oxazol-4-yl)methanol involves its interaction with various molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl)methanol
  • (2-bromo-1,3-oxazol-4-yl)methanol
  • (4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol

Uniqueness

(3-bromo-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position and the hydroxymethyl group at the 4-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

111303-37-8

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

(3-bromo-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C4H4BrNO2/c5-4-3(1-7)2-8-6-4/h2,7H,1H2

InChI Key

DWWKSWUMQHEBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)Br)CO

Origin of Product

United States

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